
3-Methyl-1H-indole-4-carboxylic acid
Vue d'ensemble
Description
3-Methyl-1H-indole-4-carboxylic acid is a derivative of indoles . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Structure Analysis
The molecular weight of 3-Methyl-1H-indole-4-carboxylic acid is 175.19 . Its IUPAC name is 3-methyl-1H-indole-4-carboxylic acid and its InChI code is 1S/C10H9NO2/c1-6-5-11-8-4-2-3-7 (9 (6)8)10 (12)13/h2-5,11H,1H3, (H,12,13) .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methyl-1H-indole-4-carboxylic acid are not explicitly mentioned in the literature, indole derivatives in general have been known to show various biologically vital properties .Physical And Chemical Properties Analysis
3-Methyl-1H-indole-4-carboxylic acid should be stored at 2-8°C .Applications De Recherche Scientifique
Synthesis of Alkaloid Derivatives
Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. 3-Methyl-1H-indole-4-carboxylic acid serves as a key precursor in the synthesis of indole alkaloids, which are prevalent in many medicinal compounds. The indole moiety is a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology .
Anticancer Agents
Indole derivatives, including 3-Methyl-1H-indole-4-carboxylic acid , have been studied for their potential as anticancer agents. Their ability to interfere with cancer cell proliferation makes them valuable in the development of new therapeutic drugs .
Antimicrobial Activity
The indole core of 3-Methyl-1H-indole-4-carboxylic acid is known to exhibit antimicrobial properties. This makes it a candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Anti-inflammatory and Analgesic Applications
Indole derivatives are also recognized for their anti-inflammatory and analgesic activities3-Methyl-1H-indole-4-carboxylic acid can be used to synthesize compounds that show promise in reducing inflammation and pain without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Effects
Research has indicated that indole derivatives can have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases3-Methyl-1H-indole-4-carboxylic acid may contribute to the synthesis of neuroprotective agents .
Antiviral Applications
The indole nucleus is a part of many compounds with antiviral activity3-Methyl-1H-indole-4-carboxylic acid could be used to create derivatives that inhibit the replication of viruses, including influenza and HIV .
Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
This enzyme is involved in the metabolism of fatty acids in reticulocytes. Inhibitors synthesized from 3-Methyl-1H-indole-4-carboxylic acid could lead to new treatments for inflammatory diseases and cancer .
Hedgehog Pathway Inhibitors
The Hedgehog signaling pathway is critical in many aspects of embryonic development. Aberrant activation can lead to cancer3-Methyl-1H-indole-4-carboxylic acid is used to create inhibitors that can modulate this pathway, offering potential cancer therapeutic strategies .
Safety and Hazards
3-Methyl-1H-indole-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Orientations Futures
The future directions of research on 3-Methyl-1H-indole-4-carboxylic acid and other indole derivatives are likely to focus on their potential therapeutic applications. The investigation of novel methods of synthesis has attracted the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Mécanisme D'action
Target of Action
Indole derivatives, which include 3-methyl-1h-indole-4-carboxylic acid, are known to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . More research is needed to elucidate the specific mode of action of 3-Methyl-1H-indole-4-carboxylic acid.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The interaction between the host and the gut microbiota widely affects the immune and metabolic status
Propriétés
IUPAC Name |
3-methyl-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAMZDOUELWKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CC=CC(=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657096 | |
| Record name | 3-Methyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-indole-4-carboxylic acid | |
CAS RN |
1159511-18-8 | |
| Record name | 3-Methyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



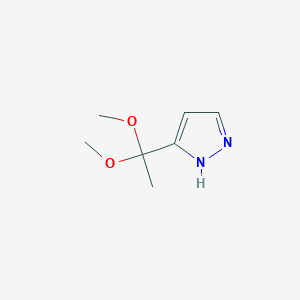
![1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386950.png)

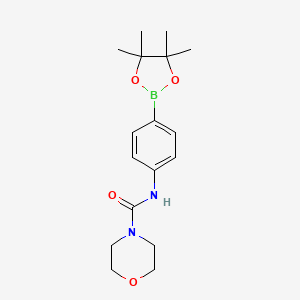
![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386955.png)



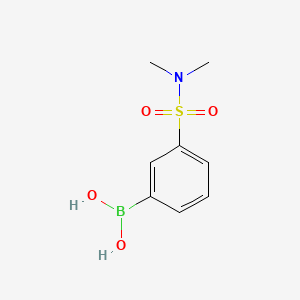

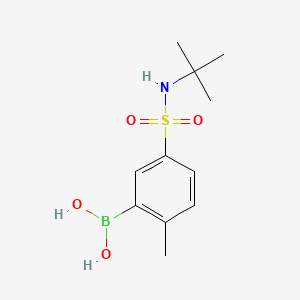
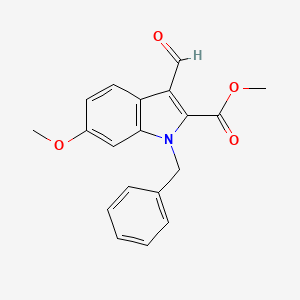
![1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1386966.png)
![5-[1-(4-Bromophenoxy)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386970.png)